Comparative In Vitro Cytotoxicity Against HeLa Cervical Carcinoma Cells
Antibiotic 81-484 (Kazusamycin A) demonstrates nanomolar cytotoxic potency against HeLa cervical carcinoma cells, with an IC50 of approximately 1 ng/mL following 72-hour exposure in vitro [1]. This potency places it among the most active microbial antitumor metabolites. For context, Kazusamycin B, a structurally related analog differing by a single oxygen atom, exhibits comparable potency against L1210 leukemia cells with an IC50 of 1.8 ng/mL under identical exposure duration, suggesting that the core leptomycin scaffold confers exceptional cytotoxic activity while specific substitutions modulate target cell selectivity [2].
| Evidence Dimension | In vitro cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | ~1 ng/mL |
| Comparator Or Baseline | Kazusamycin B: 1.8 ng/mL (L1210 cells) |
| Quantified Difference | Comparable nanomolar potency range; target compound shows ~44% lower absolute IC50 value (1.0 vs 1.8 ng/mL) though assayed against different cell lines |
| Conditions | 72-hour exposure; HeLa cells for target compound; L1210 murine leukemia cells for comparator |
Why This Matters
This exceptional potency enables nanomolar working concentrations, reducing compound consumption and associated procurement costs in large-scale screening campaigns.
- [1] Komiyama K, Okada K, Hirokawa Y, Masuda K, Tomisaka S, Umezawa I. Antitumor activity of a new antibiotic, kazusamycin. J Antibiot (Tokyo). 1985 Feb;38(2):224-9. View Source
- [2] Funaishi K, Kawamura K, Sugiura Y, Nakahori N, Yoshida E, Okanishi M, Umezawa I, Funayama S, Komiyama K. Kazusamycin B, a novel antitumor antibiotic. J Antibiot (Tokyo). 1987 Jun;40(6):778-85. View Source
